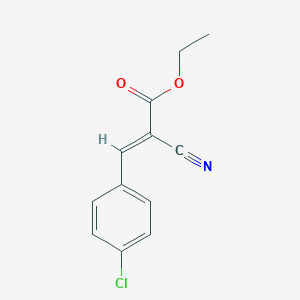

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

描述

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a chemical compound known for its unique properties and applications. It is an ester of cyanoacrylic acid, characterized by the presence of a 4-chlorophenyl group. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its adhesive properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

化学反应分析

Types of Reactions: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 3-(4-chlorophenyl)-2-cyanoacrylic acid.

Reduction: Formation of ethyl 3-(4-chlorophenyl)-2-aminopropanoate.

Substitution: Formation of various substituted cyanoacrylates depending on the nucleophile used.

科学研究应用

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its use in drug delivery systems and tissue adhesives.

Industry: Utilized in the production of adhesives and sealants due to its strong bonding properties.

作用机制

The mechanism of action of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. In biological systems, it can interact with cellular components, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes.

相似化合物的比较

- Methyl 2-cyanoacrylate

- Butyl 2-cyanoacrylate

- Ethyl 2-cyanoacrylate

生物活性

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a benzene ring with a chlorine substituent at the para position, linked to a cyanoacrylate moiety. Its structure has been characterized using techniques such as single-crystal X-ray diffraction, revealing weak intermolecular hydrogen bonds that contribute to its solid-state properties.

The biological activity of this compound is primarily attributed to its ability to form strong covalent bonds with various biological substrates. This interaction can lead to:

- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various pathogens by disrupting cellular processes, possibly through enzyme inhibition .

- Anticancer Activity : Research indicates that it may affect cancer cell proliferation by interfering with key cellular pathways. For instance, studies have demonstrated significant antiproliferative effects against prostate (PC3) and epidermoid carcinoma (A431) cell lines .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against standard bacterial strains. In vitro studies have shown that it exhibits inhibitory effects on:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest its potential use in developing new antimicrobial agents .

Anticancer Activity

The compound has been tested for its anticancer properties using the MTT assay, which measures cell viability. The results indicate that it possesses notable activity against cancer cells, with specific findings including:

| Compound | Cell Line | Concentration (μg/mL) | % Inhibition |

|---|---|---|---|

| This compound | PC3 | 10 | 90.1 |

| This compound | A431 | 10 | 88.0 |

These results underscore the compound's promise as a potential anticancer agent .

Case Studies and Applications

Several studies have explored the applications of this compound in drug delivery systems and tissue adhesives due to its strong bonding properties. Its efficacy in these areas is being evaluated for potential clinical applications, particularly in surgical settings where effective sealing and antimicrobial properties are crucial .

属性

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUDCHZOLVGLQF-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227517 | |

| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-68-8 | |

| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and how was it characterized?

A1: this compound is an organic compound with the molecular formula C12H10ClNO2. [] Its structure consists of a benzene ring substituted with a chlorine atom at the para position, connected to a 2-cyanoacrylate moiety esterified with an ethyl group. The compound's structure was confirmed through single-crystal X-ray diffraction analysis, which revealed the presence of weak intermolecular C—H⋯O hydrogen bonds contributing to the formation of centrosymmetric dimers in its crystal lattice. []

Q2: What are the potential research avenues for exploring the biological activity of compounds similar to this compound?

A3: Although the provided research doesn't delve into the biological activity of this compound, the structural similarity to coumarin derivatives, particularly those explored in the context of coumarino[4,3-b]pyridine systems, [] opens avenues for investigating its potential biological activity. Further research could focus on synthesizing and evaluating analogues of this compound with modifications to explore structure-activity relationships and identify potential therapeutic applications. This could involve in vitro assays for cytotoxicity, cell-based assays targeting specific pathways, and potentially in vivo studies using relevant animal models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。